molecular formula C15H7BrF8 B2801992 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene CAS No. 2149590-94-1

2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B2801992
CAS No.: 2149590-94-1
M. Wt: 419.112
InChI Key: ZPEJMSNKEJDREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene is a specialized organic compound featuring multiple fluorine and trifluoromethyl groups, making it a valuable building block in medicinal chemistry and drug discovery research. Compounds with the trifluoromethyl group are increasingly important in pharmaceutical development due to their ability to enhance metabolic stability, membrane permeability, and binding affinity in drug candidates . This benzyl bromide derivative is particularly useful as a synthetic intermediate for the preparation of more complex molecules, especially in the development of enzyme inhibitors and other bioactive compounds. Research indicates that trifluoromethyl-substituted compounds show significant potential in cancer research, with some serving as key intermediates in the synthesis of branched-chain amino acid transaminase (BCAT) inhibitors . The presence of bromine and fluorine atoms at strategic positions provides multiple sites for further functionalization through various coupling reactions and nucleophilic substitutions, allowing researchers to create diverse chemical libraries. This compound is offered exclusively for research and development purposes in pharmaceutical discovery, chemical biology, and materials science. It is supplied with comprehensive quality documentation including purity verification and structural characterization data. Handle with appropriate safety precautions in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-1-fluoro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7BrF8/c16-13(9-5-7(14(19,20)21)1-3-11(9)17)10-6-8(15(22,23)24)2-4-12(10)18/h1-6,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEJMSNKEJDREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(C2=C(C=CC(=C2)C(F)(F)F)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7BrF8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene typically involves the reaction of trifluoromethylbenzene derivatives with bromine and fluorine-containing reagents. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the coupling process .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organoboron compounds. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences and Substituent Effects

  • Target Compound : Features a brominated methyl bridge linking two fluorinated aromatic rings, with trifluoromethyl groups at key positions. This structure enhances steric bulk and electronic withdrawal, favoring nucleophilic substitution at the benzyl bromide site.
  • 2-Bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl (2l) : A biphenyl derivative with bromo, chloro, and trifluoromethyl groups. Lacks the methyl bridge, reducing steric hindrance but maintaining strong electron-withdrawing effects .
  • 1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene : Contains a trifluoromethoxy group instead of trifluoromethyl, which is less electron-withdrawing but increases polarity .
  • 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene : Substituted with a methylsulfonyl group, a stronger electron-withdrawing group than trifluoromethyl, enhancing reactivity in aromatic substitution reactions .

Data Table: Comparative Analysis of Key Properties

Property Target Compound 2-Bromo-2'-chloro-5-(trifluoromethyl)-1,1'-biphenyl (2l) 1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
Key Substituents Br, 2×F, 2×CF₃ Br, Cl, CF₃ Br, Cl, F, OCF₃ Br, SO₂CH₃, CF₃
Synthetic Yield Not reported (inferred moderate) 88% Not reported Not reported
Reactivity High (benzyl bromide site) Moderate (aryl bromide) Moderate (aryl bromide) High (methylsulfonyl directs reactions)
Applications Pharmaceuticals, agrochemicals Agrochemical intermediates Unspecified (likely agrochemicals) Medicinal chemistry, materials

Biological Activity

The compound 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene (CAS RN: 2149590-94-1) is a fluorinated aromatic compound that has garnered attention in various fields of biological research, particularly in antimicrobial and anticancer studies. This article provides a detailed examination of its biological activities, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple fluorine and bromine substituents, which significantly influence its biological properties. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic profiles.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorinated compounds similar to this compound. For instance, a series of fluoro and trifluoromethyl-substituted derivatives have shown significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA).

Minimum Inhibitory Concentration (MIC) Data

CompoundMIC (µg/mL)Activity Against
220.031 - 0.062MRSA, VRSA
Control (Vancomycin)0.5 - 1.0MRSA, VRSA

The compound identified as 22 demonstrated superior activity compared to traditional antibiotics like methicillin and vancomycin, indicating its potential as an effective therapeutic agent against resistant bacterial strains .

Cytotoxicity Studies

Cytotoxicity assessments using Vero cells revealed that several derivatives exhibited selectivity indices (SI) greater than 10, suggesting a favorable therapeutic window. Compounds with MIC values less than 1 µg/mL were particularly noted for their low cytotoxic effects on mammalian cells compared to their antibacterial efficacy .

The mechanism by which these compounds exert their antibacterial effects includes disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions within bacterial cells. This is particularly relevant in the context of biofilm formation, where certain compounds have been shown to significantly reduce pre-formed biofilms more effectively than established antibiotics .

Case Study 1: Efficacy Against MRSA

In a controlled study, the compound 22 was administered in vitro against various MRSA strains. The results indicated a rapid bactericidal effect comparable to vancomycin over a 24-hour period. Time-kill assays demonstrated that at higher concentrations (10× MIC), the reduction in bacterial counts was substantial, supporting the compound's potential for further clinical development .

Case Study 2: Selectivity Index Evaluation

A comprehensive evaluation of selectivity indices across multiple fluorinated compounds revealed that those with trifluoromethyl substitutions not only retained antibacterial activity but also exhibited reduced toxicity towards mammalian cells. This characteristic is crucial for developing new antimicrobial therapies that minimize adverse effects while maximizing efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{Bromo-[2-fluoro-5-(trifluoromethyl)phenyl]methyl}-1-fluoro-4-(trifluoromethyl)benzene, and what factors influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination and coupling reactions. For example, bromination of precursor aryl rings using bromine in dichloromethane under controlled temperatures (0–5°C) ensures regioselectivity, while coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts and anhydrous conditions to avoid side reactions. Purity (>95%) is achieved via column chromatography with hexane/ethyl acetate gradients .

Q. What analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and fluorine environments .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography for absolute stereochemical determination, though challenges arise due to heavy atoms (Br, F) complicating diffraction patterns .
  • HPLC with UV detection (λ = 254 nm) for purity assessment, using C18 reverse-phase columns .

Q. How can researchers mitigate halogen exchange or defluorination during synthesis?

  • Methodological Answer : Use non-polar solvents (e.g., DCM, toluene) to minimize ionic intermediates. Low temperatures (−20°C to 0°C) and short reaction times reduce bromine-fluorine exchange. Additives like silver tetrafluoroborate (AgBF₄) stabilize intermediates in coupling steps .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the bromine atom’s electrophilicity at the benzylic position can be quantified using Fukui indices, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) . Molecular docking studies (AutoDock Vina) predict interactions with biological targets like enzyme active sites .

Q. What experimental designs are optimal for assessing environmental persistence and bioaccumulation potential?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Abiotic studies : Hydrolysis half-life determination in buffered solutions (pH 4–9) at 25°C.
  • Biotic studies : Use OECD 301F Ready Biodegradability tests with activated sludge.
  • Bioaccumulation : Measure logP values via shake-flask method (octanol-water partition). A logP > 3.5 suggests high bioaccumulation risk, necessitating ecotoxicology assays (e.g., Daphnia magna LC₅₀) .

Q. How do steric and electronic effects of trifluoromethyl groups influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The trifluoromethyl group acts as a strong electron-withdrawing meta-director. Steric hindrance from the -CF₃ group reduces reactivity at adjacent positions, confirmed by competitive EAS experiments with nitration (HNO₃/H₂SO₄). Computational electrostatic potential maps (MEPs) visualize electron-deficient regions, aligning with observed substitution patterns .

Q. What strategies resolve contradictory data in biological activity studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :

  • Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum-free media).
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorometric vs. radiometric assays).
  • Metabolite profiling : Use LC-MS/MS to rule out off-target effects from degradation products .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for bromination steps?

  • Methodological Answer : Variability often stems from trace moisture or oxygen. Implement strict inert conditions (N₂/Ar glovebox) and reagent drying (molecular sieves for DCM). Compare yields using alternative brominating agents (e.g., NBS vs. Br₂) and monitor via in-situ IR spectroscopy for intermediate stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.